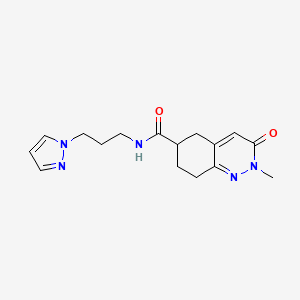

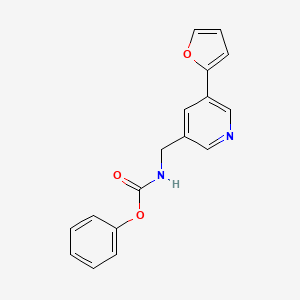

N-(3-(1H-pyrazol-1-yl)propyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(1H-pyrazol-1-yl)propyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide” is a complex organic compound. Pyrazoles, which are part of this compound, are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines was explored due to their potent cytotoxic properties against various cancer cell lines. These compounds were tested for growth inhibitory properties against murine leukemia, Lewis lung carcinoma, and human leukemia cell lines, demonstrating significant cytotoxicity with some compounds showing IC(50) values less than 10 nM. This research highlights the potential of such compounds in cancer therapy (Deady et al., 2003).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds displayed promising results in cytotoxicity tests against HCT-116 and MCF-7 cell lines, as well as inhibition of 5-lipoxygenase, suggesting a potential dual role in cancer treatment and inflammation control (Rahmouni et al., 2016).

Antimicrobial Activity

New 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives were synthesized and exhibited antimicrobial activities against various bacterial and fungal strains. The study demonstrated the potential of these compounds as antimicrobial agents, with one compound showing higher activity against specific bacterial strains and fungi, indicating their usefulness in developing new antimicrobials (Aytemir et al., 2003).

Apoptosis Inducers

N-Aryl-9-oxo-9H-fluorene-1-carboxamides were discovered as a new series of apoptosis inducers through high-throughput screening. These compounds demonstrated sub-micromolar potencies in caspase induction and growth inhibition in various cancer cells, indicating their potential as cancer therapeutic agents (Kemnitzer et al., 2009).

Luminescence and Biological Binding

The synthesis and luminescence properties of a novel aromatic carboxylic acid and its Eu(III) and Tb(III) compounds were studied, along with their binding characteristics with bovine serum albumin (BSA). This research provides insights into the development of new luminescent materials and their potential biomedical applications (Tang et al., 2011).

properties

IUPAC Name |

2-methyl-3-oxo-N-(3-pyrazol-1-ylpropyl)-5,6,7,8-tetrahydrocinnoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-20-15(22)11-13-10-12(4-5-14(13)19-20)16(23)17-6-2-8-21-9-3-7-18-21/h3,7,9,11-12H,2,4-6,8,10H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFRFBCXLVNZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCCCN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-1,3-thiazole](/img/structure/B2960173.png)

![N-(4-(dimethylamino)phenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2960177.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2960178.png)

![4-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methylpyrazole](/img/structure/B2960182.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2960184.png)

![2-({2-[(2-Formyl-4-nitrophenyl)sulfanyl]ethyl}sulfanyl)-5-nitrobenzenecarbaldehyde](/img/structure/B2960186.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2960195.png)